molecular formula C24H18ClNO4 B12170145 N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

Cat. No.: B12170145
M. Wt: 419.9 g/mol
InChI Key: YLWHSRUWEDQASC-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a synthetic coumarin-derived hybrid molecule featuring a 2-chlorobenzyl group attached to an acetamide backbone and a 2-oxo-4-phenylchromen-7-yloxy moiety. Coumarin derivatives are widely studied for their diverse pharmacological properties, including anti-inflammatory, anticoagulant, and anticancer activities .

Properties

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C24H18ClNO4/c25-21-9-5-4-8-17(21)14-26-23(27)15-29-18-10-11-19-20(16-6-2-1-3-7-16)13-24(28)30-22(19)12-18/h1-13H,14-15H2,(H,26,27)

InChI Key

YLWHSRUWEDQASC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants : Resorcinol (1.0 equiv) and ethyl benzoylacetate (1.2 equiv).

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or Lewis acids like FeCl₃.

  • Conditions : Stirring at 80–100°C for 4–6 hours.

  • Workup : Neutralization with ice-water, filtration, and recrystallization from ethanol.

Key Data

ParameterValueSource
Yield68–75%
Melting Point212–214°C
CharacterizationIR: 1681 cm⁻¹ (lactone C=O)

Introduction of the Acetamide Side Chain

The 7-hydroxy group of the coumarin undergoes alkylation to introduce the acetamide moiety. Two primary strategies are employed:

Nucleophilic Alkylation with Haloacetamide Derivatives

This method involves reacting 7-hydroxy-4-phenylcoumarin with 2-bromo-N-(2-chlorobenzyl)acetamide under basic conditions.

Reaction Protocol

  • Reactants : 7-Hydroxy-4-phenylcoumarin (1.0 equiv), 2-bromo-N-(2-chlorobenzyl)acetamide (1.5 equiv).

  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent : Dimethylformamide (DMF) or acetone.

  • Conditions : Reflux at 60–80°C for 12–18 hours.

Key Data

ParameterValueSource
Yield62–70%
Purity>95% (HPLC)

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a milder alternative, particularly for acid-sensitive substrates.

Reaction Protocol

  • Reactants : 7-Hydroxy-4-phenylcoumarin (1.0 equiv), N-(2-chlorobenzyl)-2-hydroxyacetamide (1.2 equiv).

  • Reagents : Triphenylphosphine (PPh₃, 1.5 equiv), Diethyl azodicarboxylate (DEAD, 1.5 equiv).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : Room temperature, 24 hours.

Key Data

ParameterValueSource
Yield55–60%
Side Products<5% (by ¹H NMR)

Coupling of the Acetamide with 2-Chlorobenzylamine

For substrates where the amine is introduced post-alkylation, carbodiimide-mediated coupling is preferred.

Reaction Protocol

  • Reactants : 2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetic acid (1.0 equiv), 2-chlorobenzylamine (1.2 equiv).

  • Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), Hydroxybenzotriazole (HOBt, 1.5 equiv).

  • Solvent : Dichloromethane (DCM) or ethyl acetate.

  • Conditions : Stirring at 25°C for 12–24 hours.

Key Data

ParameterValueSource
Yield75–82%
Purity98% (LC-MS)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield RangeSource
Nucleophilic AlkylationHigh scalabilityRequires stoichiometric base62–70%
Mitsunobu ReactionMild conditions, no baseHigh cost of reagents55–60%
Carbodiimide CouplingHigh purityMulti-step synthesis75–82%

Optimization Strategies

Solvent Selection

  • DMF vs. THF : DMF enhances solubility of intermediates but complicates purification. THF is preferable for Mitsunobu reactions due to lower boiling points.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves reaction rates in nucleophilic alkylation.

Green Chemistry Approaches

  • Microwave Assistance : Reduces reaction times by 50–70% while maintaining yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide involves several steps, typically starting from readily available precursors. The compound can be synthesized through the acylation of 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)acetic acid with 2-chlorobenzylamine. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

The structural characterization of the compound is usually performed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), confirming the presence of functional groups characteristic of amides and chromen derivatives.

Antioxidant Activity

Research has indicated that derivatives of coumarin, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in oxidative stress and various diseases. Studies have employed methods like DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to evaluate the antioxidant capacity, comparing these compounds against standard antioxidants such as ascorbic acid .

Antibacterial Properties

The antibacterial potential of this compound has also been explored, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. In vitro studies have shown promising results, indicating that modifications in the coumarin structure can enhance antibacterial activity .

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound against various cancer cell lines. The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. Mechanistic studies suggest that it may inhibit specific signaling pathways involved in cell proliferation and survival .

Case Study: Antioxidant Efficacy

A study conducted on a series of coumarin derivatives demonstrated that this compound showed a higher antioxidant activity compared to its analogs. The results were quantified using IC50 values derived from DPPH assays, indicating its potential for development into a therapeutic antioxidant agent .

Case Study: Antibacterial Testing

In a comparative study assessing various coumarin derivatives for antibacterial efficacy, this compound exhibited significant inhibition zones against Staphylococcus aureus when tested using agar diffusion methods. This highlights its potential application in treating bacterial infections .

Case Study: Cytotoxicity Against Cancer Cells

In vitro cytotoxicity assays on human cancer cell lines revealed that this compound significantly reduced cell viability at micromolar concentrations. Flow cytometry analysis confirmed that the mechanism involved apoptosis induction, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide would likely involve interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core may interact with biological macromolecules, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Positioning: Chlorine on the benzyl group (Target) vs. chromenone (e.g., Compound ) affects electronic distribution and steric interactions. The 2-chlorobenzyl group in the target compound may confer greater resistance to oxidative metabolism compared to chlorophenyl or chromenone-chlorinated analogs .
  • Anti-Inflammatory Activity : The (±)-2-chloro-2-phenylacetyl derivative demonstrated significant anti-inflammatory activity, suggesting that bulky aromatic groups (e.g., phenyl) on the acetamide enhance bioactivity.
  • Solubility Trends: Smaller substituents (e.g., methyl groups on chromenone ) correlate with improved aqueous solubility, whereas larger groups (e.g., 3,5-dimethylphenyl ) may reduce it.

Research Findings and Pharmacological Implications

Anti-Inflammatory Activity

The (±)-2-chloro-2-phenylacetyl analog exhibited superior in vitro anti-inflammatory activity compared to ibuprofen, achieving IC₅₀ values <10 μM in COX-2 inhibition assays. This highlights the importance of halogenated phenyl groups in modulating enzyme interactions. The target compound’s 2-chlorobenzyl moiety may similarly enhance binding to hydrophobic pockets in inflammatory mediators.

Analytical Characterization

All compounds were validated using ¹H/¹³C NMR, UV-Vis, and HRMS, with crystallographic data (where available) resolved via SHELX and Mercury software . For example, the (±)-2-chloro-2-phenylacetyl derivative showed distinct NMR signals for the chiral center at δ 4.90–5.20 ppm, confirming racemic formation.

Biological Activity

N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H19ClN2O4C_{24}H_{19}ClN_{2}O_{4}, with a molecular weight of 420.87 g/mol. The compound features a chromen core, which is known for its diverse biological activity. The presence of the chlorobenzyl group enhances its lipophilicity, facilitating cellular penetration.

PropertyValue
Molecular FormulaC24H19ClN2O4
Molecular Weight420.87 g/mol
IUPAC NameThis compound
InChI KeyIVXQBVULOKJGPA-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related chloroacetamides demonstrated their effectiveness against various pathogens:

  • Staphylococcus aureus : Effective against both standard and methicillin-resistant strains (MRSA).
  • Escherichia coli : Moderate effectiveness noted.
  • Candida albicans : Exhibited variable activity depending on the specific structure of the compound.

The structure–activity relationship (SAR) analysis suggests that the position and nature of substituents on the phenyl ring significantly influence antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably, compounds with similar chromen structures have shown promising results:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)9.54
HeLa (Cervical Cancer)8.75

The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways, such as topoisomerases and protein kinases .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has also been studied for its anti-inflammatory effects. The chromen core is known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes:

  • Inhibition of COX Enzymes : Compounds with similar structures have shown IC50 values in the low micromolar range against COX enzymes.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of N-substituted chloroacetamides, including derivatives of N-(2-chlorobenzyl)-2-(chromen), assessing their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with halogen substitutions exhibited enhanced activity due to increased lipophilicity .

Case Study 2: Anticancer Mechanism

In vitro studies on MCF-7 cells demonstrated that N-(2-chlorobenzyl)-2-(chromen) derivatives induce apoptosis through caspase activation and inhibition of cell cycle progression at the G1/S checkpoint .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-chlorobenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Substitution reactions for introducing the chlorobenzyl group (e.g., using 2-chlorobenzylamine under alkaline conditions).
  • Condensation reactions with coumarin derivatives, employing coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or acetic acid as a catalyst (reflux in methanol/chloroform mixtures for 5–18 hours) .
  • Purification via recrystallization (methanol or ethyl acetate) and monitoring with TLC (hexane:ethyl acetate, 9:3 v/v) .

Q. Which spectroscopic techniques are critical for validating the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.0 ppm), acetamide carbonyl (δ ~168–170 ppm), and coumarin lactone (δ ~160 ppm). Compare with reference spectra of analogous compounds .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns .
  • Elemental Analysis : Validate purity (<0.5% deviation from theoretical C/H/N values) .

Q. How can computational tools assist in preliminary structural analysis?

  • Methodological Answer :

  • SMILES/InChI : Use canonical SMILES strings (e.g., derived from PubChem) to model 3D structures in software like Avogadro or Gaussian .
  • Hydrogen Bond Prediction : Tools like Mercury or SHELX predict intermolecular interactions using graph-set analysis (e.g., N–H···O motifs) .

Advanced Research Questions

Q. What crystallographic methods resolve the compound’s molecular geometry and packing?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å). Process data with SHELX for structure solution (SHELXS) and refinement (SHELXL) .
  • Visualization : ORTEP (WinGX suite) generates anisotropic displacement ellipsoids, while Mercury analyzes packing motifs (e.g., π-π stacking, C–H···O bonds) .
  • Validation : Check R-factors (<5%) and residual electron density maps. Example: Dihedral angles between coumarin and chlorobenzyl groups (~10–85°) indicate conformational flexibility .

Q. How can reaction yields be optimized in multi-step syntheses?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DCM or methanol) enhance nucleophilicity in substitution reactions .
  • Catalyst Screening : Test acidic (acetic acid) vs. basic (Na2CO3) conditions for condensation steps. Evidence shows acetic acid improves yields to ~90% .
  • Workup Optimization : Sequential washes (NaHCO3, brine) reduce byproduct contamination .

Q. How are intermolecular interactions analyzed to predict crystal stability?

  • Methodological Answer :

  • Graph-Set Analysis : Classify hydrogen bonds (e.g., R22(8) motifs) using Etter’s formalism. Example: N–H···O bonds form infinite chains along the c-axis .
  • Hirshfeld Surfaces : Quantify contact contributions (e.g., H···H, H···O) with CrystalExplorer.
  • Thermal Stability : DSC/TGA data correlate with packing density; tightly packed crystals show higher melting points (>400 K) .

Data Contradiction Analysis

Q. How to resolve discrepancies between experimental and computational NMR data?

  • Methodological Answer :

  • Tautomerism Check : Verify if enol-keto equilibria shift proton environments (e.g., NH protons in acetamide vs. coumarin).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian) and compare chemical shifts with experimental values. Adjust for solvent effects (DMSO vs. CDCl3) .
  • Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening .

Q. What if X-ray refinement reveals unexpected electron density?

  • Methodological Answer :

  • Disorder Modeling : Split occupancy atoms (e.g., chlorobenzyl rotamers) using SHELXL’s PART instruction .
  • Solvent Masking : SQUEEZE (PLATON) removes diffuse solvent contributions .
  • Validation : Cross-check with Hirshfeld surface voids (<1% volume) .

Methodological Tools Table

Task Tools/Software Key Features Reference
CrystallographySHELX, WinGX, MercuryStructure solution (SHELXS), refinement (SHELXL), visualization (ORTEP)
SpectroscopyGaussian, VNMRS-400 NMRDFT optimization, 1H/13C NMR data acquisition
Reaction MonitoringTLC (Merck F254)Mobile phase: hexane/ethyl acetate (9:3), UV detection
Hydrogen Bond AnalysisCrystalExplorer, MercuryHirshfeld surfaces, graph-set analysis

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